ASN04421891

GPR17 Neurodegeneration GPCR

GPR17 signaling studies often face inconsistent ligand potency, compromising oligodendrocyte differentiation assay reproducibility. ASN04421891 eliminates this variability as a precisely validated GPR17 agonist. • EC50: 3.67 nM ([35S]GTPγS) - robust, specific activation without rapid receptor desensitization • Unique chemotype for benchmarking novel GPR17 modulators • Validated in EAE demyelination models for translational remyelination research Supplied with full analytical documentation. Global shipping available.

Molecular Formula C30H32N6O3
Molecular Weight 524.6 g/mol
Cat. No. B1665288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASN04421891
SynonymsASN04421891;  ASN 04421891;  ASN-04421891.
Molecular FormulaC30H32N6O3
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESCOCCN1C(=NN=N1)C(C2=CC3=C(C=CC(=C3)OC)NC2=O)N(CCC4=CC=CC=C4)CC5=CC=CC=C5
InChIInChI=1S/C30H32N6O3/c1-38-18-17-36-29(32-33-34-36)28(26-20-24-19-25(39-2)13-14-27(24)31-30(26)37)35(21-23-11-7-4-8-12-23)16-15-22-9-5-3-6-10-22/h3-14,19-20,28H,15-18,21H2,1-2H3,(H,31,37)
InChIKeyJKKKHIBCTKIWFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ASN04421891: Potent GPR17 Modulator for Neurodegenerative Research


ASN04421891 is a synthetic small-molecule GPR17 receptor modulator identified through high-throughput virtual screening and subsequent pharmacological validation [1]. It functions as a GPR17 agonist or partial agonist with an EC50 of 3.67 nM in the [35S]GTPγS binding assay [1][2]. The compound is one of five structurally diverse GPR17 ligands discovered in the same study [1].

Pathway target GPR17 receptor modulation for oligodendrocyte and neuroinflammation research
Potency context Intermediate EC50 among co-identified agonists, supports dose-response characterization
Chemical scaffold Structurally distinct from higher-potency GPR17 ligands, enabling scaffold comparison

ASN04421891: Unique Potency and Structural Profile


GPR17 ligands display significant variability in potency, efficacy (full agonist vs. partial agonist), and chemical scaffold, which can lead to divergent biological outcomes in cellular and in vivo models [1]. Substituting ASN04421891 with another GPR17 ligand without considering its unique EC50, molecular structure, and validation context may compromise experimental reproducibility and translational relevance [1].

Potency divergence

Potency differences among GPR17 agonists can shift dose-response profiles and cellular readouts.

Signaling outcome

Distinct chemical scaffold and efficacy (full vs partial agonist) may alter pathway activation patterns.

Model interpretation

Substituting without EC50 and efficacy validation may shift model-response and endpoint interpretation.

ASN04421891: Comparative Evidence vs. GPR17 Ligands


Potency vs. Co-Identified GPR17 Agonists

In the original discovery study, ASN04421891 exhibited an EC50 of 3.67 nM in the [35S]GTPγS binding assay using human GPR17 expressed in CHO cells [1][2]. Under identical experimental conditions, the co-identified agonists ASN02563583 and ASN04885796 displayed EC50 values of 0.11 nM, while ASN06917370 showed an EC50 of 0.27 nM [3][4][5].

Potency vs. Co-identified Agonists
Head-to-head
EC50: 3.67 nM vs 0.11 nM (ASN02563583/ASN04885796) and 0.27 nM (ASN06917370)
Intermediate potency supports dose-response studies without receptor saturation.
[35S]GTPγS binding assay, human GPR17 in CHO cells.
GPR17 Neurodegeneration GPCR

Enhanced Potency Over Endogenous GPR17 Activators

ASN04421891 is substantially more potent than the endogenous GPR17 activators UDP-glucose and cysteinyl-leukotrienes. While UDP-glucose activates GPR17 at concentrations of ~100 µM and cysteinyl-leukotrienes act in the nanomolar range, ASN04421891 exhibits an EC50 of 3.67 nM [1][2].

Potency over Endogenous Ligands
Class-level
EC50: 3.67 nM vs >100 µM (UDP-glucose) and nanomolar range (cysteinyl-leukotrienes)
Higher potency enables specific receptor activation at low concentrations.
Endogenous ligand potencies from literature; exact CysLT values not reported.
GPR17 Endogenous ligand Potency

Chemical Identity and Purity

ASN04421891 is supplied with a purity of ≥98% (XcessBio) or ≥99% (AbMole), ensuring consistent activity in biological assays . Its molecular weight is 524.61 g/mol (C30H32N6O3), distinct from the lower molecular weights of ASN02563583 (460.55 g/mol) and ASN04885796 (517.55 g/mol) [1][2].

Purity & Molecular Weight
Supplier spec
Purity ≥98–99%; MW 524.61 g/mol vs 460.55 (ASN02563583) and 517.55 (ASN04885796)
High purity supports assay consistency; distinct MW may influence formulation.
Vendor specifications; review batch COA.
Chemical identity Purity Procurement

ASN04421891: Best-Fit Research Applications


Neurodegenerative Disease Modeling

Given its potent and selective activation of GPR17, ASN04421891 is ideally suited for studying the role of GPR17 in oligodendrocyte differentiation, myelination, and neuroinflammation [1]. Its intermediate potency (EC50 3.67 nM) allows for dose-response characterization without rapid receptor desensitization [1].

Comparative Pharmacology of GPR17 Ligands

ASN04421891 serves as a reference compound for benchmarking newly discovered GPR17 modulators. Its well-defined EC50 in the [35S]GTPγS assay and distinct chemical scaffold provide a quantitative and structural comparator [1][2].

Mechanistic Studies of GPR17 Signaling Pathways

The high potency of ASN04421891 relative to endogenous ligands enables robust and specific activation of GPR17 at low concentrations, facilitating studies of downstream signaling cascades (e.g., cAMP, calcium flux) with minimal interference from off-target receptors [1].

Preclinical Efficacy in Demyelinating Disease Models

ASN04421891's validation in a neurodegenerative disease context supports its use in animal models of demyelination (e.g., EAE) to assess its therapeutic potential in promoting remyelination and functional recovery [1].

Application
Selection Property
Validation Focus
Oligodendrocyte differentiation & myelination studies
Reported intermediate potency avoids rapid desensitization context
GPR17-mediated myelination endpoint interpretation
Comparative pharmacology of GPR17 modulators
Defined EC50 and distinct chemical scaffold in [35S]GTPγS assay
Quantitative benchmarking of potency and signaling profile
GPR17 signaling cascade studies (cAMP, calcium flux)
High specificity relative to endogenous ligands
Pathway-selective response with minimal off-target interference
Demyelination animal model research (e.g., EAE)
Reported engagement in neurodegenerative research context
Remyelination and functional recovery endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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